![molecular formula C15H13N3O5 B2682445 N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide CAS No. 282091-62-7](/img/structure/B2682445.png)
N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide
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Overview
Description
“N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide” is a complex organic compound. Its structure and properties might be similar to those of other compounds with the “N-(2,6-dimethylphenyl)” prefix .
Synthesis Analysis
While specific synthesis information for “N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide” is not available, related compounds such as Lidocaine, which also contains the “N-(2,6-dimethylphenyl)” group, are synthesized through SN2 reactions .
Scientific Research Applications
- Pain Management and Analgesia Animal studies have demonstrated DMTA’s analgesic effects, making it a candidate for pain management research.
- Anti-Inflammatory Properties Researchers explore its potential as an anti-inflammatory agent, which could have implications for various inflammatory conditions.
- Mood Disorders (Anxiety and Depression) Studies suggest anxiolytic and antidepressant-like effects of DMTA in animal models, warranting further investigation.
- Opioid System Modulation Researchers study its impact on opioid-related processes, potentially leading to novel therapeutic approaches.
- DMTA derivatives could find applications in solar cell technology, although further research is needed .
Dye-Sensitized Solar Cells (DSSCs)
Chiral Stationary Phase in Liquid Chromatography
Mechanism of Action
Target of Action
Similar compounds such as lidocaine, which is also known as 2-(diethylamino)-n-(2,6-dimethylphenyl)acetamide, primarily target voltage-gated sodium channels in neurons . These channels play a crucial role in the propagation of action potentials, which are essential for nerve signal transmission .
Mode of Action
Lidocaine, a structurally similar compound, works by blocking sodium channels in neurons, thereby inhibiting the propagation of action potentials . This results in a numbing effect in the area where the drug is applied .
Biochemical Pathways
It can be inferred from similar compounds that it may affect the sodium ion transport pathway, given its potential interaction with sodium channels .
Result of Action
If it acts similarly to lidocaine, it could result in a local anesthetic effect by inhibiting nerve signal transmission .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-9-4-3-5-10(2)14(9)16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h3-8H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPIARCDWAETPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide |
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